molecular formula C11H19BrN2O B8027165 1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one

1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one

Cat. No.: B8027165
M. Wt: 275.19 g/mol
InChI Key: SDCSQHASNBRBKB-SNVBAGLBSA-N
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Description

1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one is a chemical compound with the molecular formula C11H19BrN2O and a molecular weight of 275.19 g/mol . This compound is characterized by the presence of a bromopyrrolidine ring and a cyclopentylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrrolidine ring and cyclopentylamino group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one can be compared with other similar compounds, such as:

    1-[(2S)-2-Chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-[(2S)-2-Iodopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one: Similar structure but with an iodine atom instead of bromine.

    1-[(2S)-2-Bromopyrrolidin-1-yl]-2-(cyclohexylamino)ethan-1-one: Similar structure but with a cyclohexylamino group instead of cyclopentylamino.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c12-10-6-3-7-14(10)11(15)8-13-9-4-1-2-5-9/h9-10,13H,1-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCSQHASNBRBKB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)N2CCCC2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NCC(=O)N2CCC[C@@H]2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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